N~4~-(3-chlorophenyl)-N~6~-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N4-(3-CHLOROPHENYL)-N6-CYCLOPENTYL-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including potential anti-cancer properties. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and various substituents that contribute to its unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-CHLOROPHENYL)-N6-CYCLOPENTYL-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters, followed by further functionalization to introduce the desired substituents . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or ethanol, and catalysts such as acids or bases to facilitate the cyclization and substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N4-(3-CHLOROPHENYL)-N6-CYCLOPENTYL-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to achieve optimal results .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the pyrazolo[3,4-d]pyrimidine core .
Scientific Research Applications
N4-(3-CHLOROPHENYL)-N6-CYCLOPENTYL-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Mechanism of Action
The mechanism of action of N4-(3-CHLOROPHENYL)-N6-CYCLOPENTYL-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as protein tyrosine kinases (PTKs). These enzymes play a crucial role in cellular activities, including growth, differentiation, and apoptosis . The compound inhibits the catalytic activity of PTKs by binding to their active sites, thereby blocking the phosphorylation of downstream signaling molecules and ultimately leading to the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N4-(3-BROMO-4-CHLOROPHENYL)PYRIDO(3,4-D)PYRIMIDINE-4,6-DIAMINE: This compound shares a similar core structure but with different substituents, leading to variations in its biological activity.
N4-CYCLOPROPYL-6-(2,3-DICHLOROPHENYL)PYRIMIDINE-2,4-DIAMINE: Another related compound with a pyrimidine core and different substituents, which also exhibits biological activity.
Uniqueness
N4-(3-CHLOROPHENYL)-N6-CYCLOPENTYL-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to its specific substituents, which contribute to its distinct chemical and biological properties. Its ability to inhibit PTKs and its potential anti-cancer activity make it a valuable compound for further research and development .
Properties
Molecular Formula |
C17H19ClN6 |
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Molecular Weight |
342.8 g/mol |
IUPAC Name |
4-N-(3-chlorophenyl)-6-N-cyclopentyl-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C17H19ClN6/c1-24-16-14(10-19-24)15(20-13-8-4-5-11(18)9-13)22-17(23-16)21-12-6-2-3-7-12/h4-5,8-10,12H,2-3,6-7H2,1H3,(H2,20,21,22,23) |
InChI Key |
VZZHSLFGRJGYNK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC(=CC=C3)Cl)NC4CCCC4 |
Origin of Product |
United States |
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